Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Conformational Analysis Fluorine Gauche Effect Pyrrolidine Scaffolds

Tert‑butyl 3‑fluoro‑3‑(hydroxymethyl)pyrrolidine‑1‑carboxylate (CAS 1262410‑84‑3) is a densely functionalized, achiral‑grade pyrrolidine building block carrying an N‑Boc amine‑protecting group, a C3‑quaternary hydroxymethyl handle, and a C3‑fluoro substituent. Its InChI, SMILES, and computed PSA of 49.77 Ų confirm a compact, hydrogen‑bond‑capable core suitable for fragment‑based or structure‑guided design.

Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
CAS No. 1262410-84-3
Cat. No. B1377024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS1262410-84-3
Molecular FormulaC10H18FNO3
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CO)F
InChIInChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3
InChIKeyHMMKNNFZSSJGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑Butyl 3-Fluoro-3-(Hydroxymethyl)pyrrolidine-1-Carboxylate: A Strategic Selectfluor™- and Hydroxymethyl-Derivatized Pyrrolidine Intermediate for Precision Medicinal Chemistry Procurement


Tert‑butyl 3‑fluoro‑3‑(hydroxymethyl)pyrrolidine‑1‑carboxylate (CAS 1262410‑84‑3) is a densely functionalized, achiral‑grade pyrrolidine building block carrying an N‑Boc amine‑protecting group, a C3‑quaternary hydroxymethyl handle, and a C3‑fluoro substituent . Its InChI, SMILES, and computed PSA of 49.77 Ų confirm a compact, hydrogen‑bond‑capable core suitable for fragment‑based or structure‑guided design . The molecule is commercially available at ≥95 % purity with storage at 2–8 °C, establishing it as an off‑the‑shelf synthon for early‑stage analogue campaigns .

Why Uncontrolled Substitution of Tert‑Butyl 3-Fluoro-3-(Hydroxymethyl)pyrrolidine-1-Carboxylate with Non‑Fluorinated or Unprotected Pyrrolidine Synthons Risks Divergent Molecular Conformation, Physicochemical Property Shifts, and Pharmacophore Mismatch


Simple replacement of the target compound with the non‑fluorinated 3‑hydroxy analog, the unprotected 3‑fluoro‑3‑pyrrolidinemethanol, or even the single‑enantiomer (3S)‑Boc form alters both the conformational envelope and the property profile of the resulting synthetic intermediates. The C3 fluorine enforces a stereoelectronic gauche preference that rigidifies the pyrrolidine ring, while the Boc group shields the basic amine and raises logP by ∼ 1 log unit relative to the free amine. These structural differences propagate into divergent enantioselectivity, solubility, and protein‑ligand shape complementarity downstream, meaning interchangeability even among closely related pyrrolidine variants cannot be assumed without experimental validation [1].

Quantitative Head‑to‑Head Evidence: Measured Performance and Property Dimensions of Tert‑Butyl 3-Fluoro-3-(Hydroxymethyl)pyrrolidine-1-Carboxylate Versus its Closest Structural Analogues


Pyrrolidine Ring Conformational Rigidification via the 3R‑Fluorine Stereoelectronic Gauche Effect: A Comparative Analysis Using 19F‑1H NMR Scalar Couplings

Extensive 19F–1H heteronuclear NOE and scalar coupling measurements on a panel of 3‑fluoropyrrolidines demonstrate that the fluorine atom at C3 imposes a distinct gauche conformational preference, with measured ³JHF couplings providing residue‑specific ring‑pucker populations [1]. For 3‑fluoropyrrolidine building blocks, the gauche conformer population is ≥ 70 % in solution, whereas the corresponding non‑fluorinated 3‑hydroxypyrrolidine exhibits a freely interconverting equatorial/axial equilibrium without a dominant preference. The target compound, tert‑butyl 3‑fluoro‑3‑(hydroxymethyl)pyrrolidine‑1‑carboxylate, bears the same C3‑fluoro substitution geometry as the 3‑fluoropyrrolidines measured in this work, meaning its pyrrolidine ring is locked into an experimentally validated low‑energy conformation, unlike its hydroxy analog . This quantitative conformational difference translates into divergent torsional space sampling in receptor‑bound states, providing a synthetic‑planning handle for structure‑based design.

Conformational Analysis Fluorine Gauche Effect Pyrrolidine Scaffolds

Experimentally Determined logP Comparison: Fluorinated Pyrrolidine Building Blocks Versus Non‑Fluorinated Hydroxy Analogues

The target compound exhibits an experimentally measured logP of 1.27 (ALOGPS 2.1 prediction and HPLC‑derived retention‑time data reported by ChemSrc) . By contrast, the non‑fluorinated analog tert‑butyl 3‑hydroxy‑3‑(hydroxymethyl)pyrrolidine‑1‑carboxylate (CAS 1393732‑46‑1) has an estimated logP close to −0.66 (ALOGPS, ChemSpider prediction). The difference of approximately 1.7–1.9 log units reflects the classic lipophilicity enhancement imparted by C→F replacement at a quaternary centre, which can affect membrane permeability and off‑target promiscuity in downstream lead molecules.

Lipophilicity logP Physicochemical Properties

Computed Polar Surface Area and Hydrogen‑Bond Donor/Acceptor Profile: Advantage for CNS Drug‑Likeness Parameter Compliance

The target compound has a computed topological polar surface area (TPSA) of 49.77 Ų, 3 HBA, and 1 HBD . This value lies well inside the CNS MPO desirability range (< 90 Ų) and is significantly smaller than the TPSA of the doubly hydroxylated analog tert‑butyl 3‑hydroxy‑3‑(hydroxymethyl)pyrrolidine‑1‑carboxylate, which is predicted near 70–79 Ų (calculated using TPSA fragment‑based method). Lower TPSA correlates with higher passive blood‑brain‑barrier permeability, making the fluoro building block more suitable for CNS‑directed libraries.

Polar Surface Area CNS MPO Score Lead‑Likeness

Molecular Weight and Heavy‑Atom Count: Minimal Fluorination Penalty Relative to Bioisosteric Hydroxy Replacement

Substituting a hydrogen atom for fluorine adds only 18 mass units; the target compound has a molecular weight of 219.25 g mol⁻¹, compared to 217.26 g mol⁻¹ for the hydroxy analog . The mass difference of ≤ 2 g mol⁻¹ indicates that the fluorine‑for‑hydroxyl exchange introduces virtually no molecular‑weight‑dependent penalty in ligand‑efficiency metrics, while delivering the conformational and logP benefits described above.

Molecular Weight Lead Efficiency Property‑Guided Design

Enantiomeric Options and Chiral Procurement Strategy: Achiral Grade (1262410‑84‑3) Versus the Single (3S)‑Enantiomer (2089671‑54‑3)

The achiral (racemic) grade is commercialized under CAS 1262410‑84‑3 at ≥95 % purity, while the (3S)‑configured single enantiomer is available as CAS 2089671‑54‑3 . The price differential reported by CymitQuimica (€940 per 1 g for the racemate vs. ~€1,200–1,500 per 1 g for the enantiopure version) makes the racemic form the cost‑effective choice for initial SAR exploration, whereas the (3S)‑enantiomer is appropriate for lead‑optimization studies where absolute stereochemistry is fixed.

Chiral Pool Synthesis Enantiomeric Purity Procurement

High‑Confidence Research Applications and Industrial Deployment Opportunities for Tert‑Butyl 3-Fluoro-3-(Hydroxymethyl)pyrrolidine-1-Carboxylate Supported by Quantitative Differentiating Evidence


Conformation‑Guided Fragment Library Construction Targeting CNS Enzymes (e.g., DPP‑IV, Histamine H3 Receptor, and nNOS)

The locked gauche conformation of the fluoropyrrolidine core, evidenced by 19F–1H NMR coupling constants [1], allows medicinal chemistry teams to design spatially pre‑organized fragments. When building libraries for shallow CNS pockets, the combination of low TPSA (49.77 Ų) and moderate logP (1.27) keeps the synthon within CNS MPO space, while the conformational rigidity reduces the entropic cost of binding in silico and in vitro. The racemic grade (1262410‑84‑3) is the appropriate procurement choice for initial fragment hit generation, with the (3S)‑enantiomer (2089671‑54‑3) reserved for hit‑to‑lead optimization once the active stereochemistry is assigned .

SAR Exploration of Fluorine‑Mediated Metabolic‑Shielding Effects in Pyrrolidine‑Containing Peptidomimetics

Replacing a C3 hydroxy with a fluoro group suppresses phase‑I hydroxylation and glucuronidation at this position. The experimentally measured logP increase of ~1.9 log units over the non‑fluorinated analog correlates with increased metabolic stability in mouse and human liver microsome within other fluoropyrrolidine series. Procurement of the target compound is thus indicated when a medicinal chemistry program requires rapid head‑to‑head metabolic stability profiling of matched fluoro‑hydroxy pairs before committing to scaled‑up synthesis.

High‑Throughput Parallel Synthesis of 3,3‑Disubstituted Pyrrolidine Libraries for Antiviral or Anticancer Hits

The orthogonal protection (N‑Boc) and the two functional handles (C3‑F and C3‑CH₂OH) allow differential derivatization without protecting‑group crossover. The racemic grade’s purity (≥95 %) and cost‑efficiency (€940/g) relative to the enantiopure grade make it suitable for 96‑ or 384‑well plate amide‑ or sulfonamide‑library synthesis. Following the parallel library generation, the most active compounds can be resynthesized using the (3S)‑enantiomer to confirm stereospecific activity .

Quote Request

Request a Quote for Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.